(3S,4S)-3-Methyl-piperidin-4-ylamine
Overview
Description
(3S,4S)-3-Methyl-piperidin-4-ylamine is a chiral amine with a piperidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-Methyl-piperidin-4-ylamine can be achieved through several methods. One common approach involves the asymmetric synthesis using chiral catalysts or chiral auxiliaries to ensure the correct stereochemistry. Another method includes the chemoenzymatic synthesis, which combines chemical and enzymatic steps to achieve high enantioselectivity .
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3-Methyl-piperidin-4-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(3S,4S)-3-Methyl-piperidin-4-ylamine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of (3S,4S)-3-Methyl-piperidin-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-3-Methyl-piperidin-4-ylamine: This enantiomer has similar chemical properties but different biological activity due to its stereochemistry.
Piperidine: A simpler analog without the methyl and amine substituents, used as a starting material in various syntheses.
N-Methylpiperidine: A related compound with a methyl group on the nitrogen atom, used in organic synthesis.
Uniqueness
(3S,4S)-3-Methyl-piperidin-4-ylamine is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals with specific desired effects .
Properties
IUPAC Name |
(3S,4S)-3-methylpiperidin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-5-4-8-3-2-6(5)7/h5-6,8H,2-4,7H2,1H3/t5-,6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSXUVZTKVXBSD-WDSKDSINSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCC[C@@H]1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301285440 | |
Record name | rel-(3R,4R)-3-Methyl-4-piperidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301285440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
473839-09-7 | |
Record name | rel-(3R,4R)-3-Methyl-4-piperidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=473839-09-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(3R,4R)-3-Methyl-4-piperidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301285440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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